molecular formula C19H17N3O4S B2514309 (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide CAS No. 873307-15-4

(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide

Cat. No.: B2514309
CAS No.: 873307-15-4
M. Wt: 383.42
InChI Key: RQUZPQSJKAUTFF-KPKJPENVSA-N
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Description

(2E)-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide is a sulfonamide-derived compound featuring a conjugated enamide backbone and a 5-methyl-1,2-oxazole sulfamoyl moiety. Its synthesis typically involves N-acylation reactions, as demonstrated in , where microwave irradiation improved yields (84–89%) compared to conventional reflux methods .

Properties

IUPAC Name

(E)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-14-13-18(21-26-14)22-27(24,25)17-10-8-16(9-11-17)20-19(23)12-7-15-5-3-2-4-6-15/h2-13H,1H3,(H,20,23)(H,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUZPQSJKAUTFF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide typically involves multiple steps. One common method includes the preparation of the oxazole ring through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The sulfonamide group can be introduced via a reaction between an amine and a sulfonyl chloride. The final step involves the formation of the enamide linkage through a condensation reaction between an amine and an acyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of flow reactors allows for better control over reaction conditions, leading to higher purity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized oxazoles, reduced amines, and substituted sulfonamides, depending on the specific reaction conditions employed .

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), thereby interfering with the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities
Compound Name / ID Structural Variation Key Features
(2E)-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide (Target Compound) (E)-configured enamide; 5-methyloxazole sulfamoyl Planar α,β-unsaturated carbonyl; potential for DNA intercalation
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) Benzamide replaces enamide Higher thermal stability (mp 278–280°C); anticancer applications
3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide Chlorinated propanamide chain Enhanced electrophilicity; improved enzyme inhibition
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Phenoxyacetamide substituent Increased lipophilicity; potential CNS penetration
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Additional methylbenzenesulfonamide group Robust crystal packing via C-H···O hydrogen bonds (monoclinic P21/c)

Physicochemical and Crystallographic Properties

  • Target Compound: No explicit crystallographic data, but analogues like 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide exhibit monoclinic P21/c symmetry with interchain C-H···O interactions enhancing stability .
  • Lipophilicity: Phenoxyacetamide derivatives (e.g., 2-(4-isopropyl-3-methylphenoxy)-N-...acetamide) display higher logP values (~3.5), suggesting improved membrane permeability compared to the target compound (predicted logP ~2.8) .

Biological Activity

(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide, also known by its CAS number 873307-15-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, particularly focusing on its anticonvulsant activity, safety profile, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide is C19H17N3O4SC_{19}H_{17}N_{3}O_{4}S. The compound features a cinnamamide backbone, which is known for its diverse biological activities, including anticonvulsant properties.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of this compound. A key study evaluated its efficacy in various animal models of epilepsy:

  • Models Used :
    • Maximal electroshock (MES) test
    • Frings audiogenic seizure-susceptible mouse model
    • 6-Hz psychomotor seizure model
  • Efficacy Results :
    • In the MES test, the effective dose (ED50) was determined to be approximately 44.46 mg kg44.46\text{ mg kg} in mice when administered intraperitoneally (i.p.) and 86.6 mg kg86.6\text{ mg kg} orally (p.o.) .
    • The Frings model showed an ED50 of 13.21 mg kg13.21\text{ mg kg} (i.p.), indicating strong activity against genetic models of epilepsy .
    • The 6-Hz model results indicated an ED50 of 71.55 mg kg71.55\text{ mg kg} (i.p.) at a current of 32 mA32\text{ mA}, demonstrating effectiveness in models resistant to conventional treatments .

Safety Profile

The safety of (2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide was assessed through cytotoxicity studies in cell lines such as HepG2 and H9c2:

  • Cytotoxicity Evaluation : The compound exhibited no significant cytotoxic effects at concentrations up to 100μM100\mu M, suggesting a favorable safety profile for further development in preclinical studies .

Structure-Activity Relationships (SAR)

The structure of the compound plays a crucial role in its biological activity. The following aspects were noted:

  • Pharmacophore Identification : The N-substituted cinnamamide moiety was identified as a key pharmacophore influencing anticonvulsant properties.
  • Substituent Effects : Variations in the phenyl ring and olefin linker length significantly impacted the anticonvulsant activity, highlighting the importance of structural modifications for enhancing efficacy .

Summary of Findings

Parameter Value
Molecular FormulaC19H17N3O4S
Key Biological ActivityAnticonvulsant
Effective Dose (ED50)44.46 mg/kg (MES, i.p.)
Safety ConcentrationUp to 100 µM
PharmacophoreN-substituted cinnamamide

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